
Chidamide
Overview
Description
Chidamide is a novel histone deacetylase inhibitor belonging to the benzamide class. It is known for its antitumor activity and ability to enhance immune cell-mediated tumor cell cytotoxicity . This compound is currently under clinical development for various cancer indications and has shown significant potential in both in vitro and in vivo studies .
Mechanism of Action
Target of Action
Chidamide, also known as CS055 or HBI-8000, is an oral benzamide class of histone deacetylase (HDAC) inhibitor . It specifically inhibits HDAC subtypes 1, 2, 3, and 10 . These HDACs are over-expressed in tumors and are associated with cell cycle progression, metastasis, and apoptosis .
Mode of Action
This compound modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes . This inhibition increases the acetylation level of chromatin histones, resulting in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways . This leads to cell cycle inhibition and apoptosis induction of tumor cells .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the chemotaxis function of circulating PD-1 (+) cells from patients with peripheral T-cell lymphomas (PTCLs) . Gene Ontology (GO) analysis revealed that upregulated genes were mainly involved in chemokine activity, cell chemotaxis, and cellular response to interleukin-1 and interferon-γ . Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis showed that these genes were enriched in cytokine-cytokine receptor interaction and chemokine signaling pathways . The innate immune signaling pathways, including the Toll-like and NOD-like receptor signaling pathways, were also influenced .
Pharmacokinetics
This compound is administered orally and has a relatively long half-life . It is absorbed through the intestinal tract and distributed into tissues rapidly . The level of this compound in the kidney is highest, followed by the spleen, heart, lung, brain, and liver .
Result of Action
This compound has demonstrated significant clinical benefits for patients with relapsed/refractory (R/R) PTCL . It dose-dependently inhibits cell proliferation, causes G0/G1 cycle arrest, and triggers apoptosis in t-FL cells . It also down-regulates Bcl-2 and survivin, and induces the cleavage of PARP in the two cell lines .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to be effective in combination with other drugs such as R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) for the treatment of previously untreated diffuse large B-cell lymphoma (DLBCL) expressing MYC and BCL2 . This combination regimen significantly improved the complete response rate .
Biochemical Analysis
Biochemical Properties
Chidamide is a benzamide class HDI that inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10 . By inhibiting these enzymes, this compound increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene transcription. This compound interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and exert its therapeutic effects.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell proliferation, apoptosis, and differentiation. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . It also affects cell signaling pathways, such as the RhoA/ROCK pathway, and inhibits glycolysis in acute myeloid leukemia cells . Additionally, this compound enhances the efficacy of other cancer therapies, such as chemotherapy and immune checkpoint inhibitors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting specific histone deacetylases. This inhibition leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression . This compound also modulates the expression of various genes involved in immune responses, cell cycle regulation, and apoptosis . Furthermore, it has been shown to inhibit glycolysis in cancer cells by downregulating the expression of glycolysis-related proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can prolong overall survival and disease-free survival in patients who have achieved complete remission after CAR-T therapy . The stability and degradation of this compound in vitro and in vivo have been studied, with findings indicating that it remains effective over extended periods when administered continuously .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low-dose this compound has been shown to restore immune tolerance in immune thrombocytopenia by modulating regulatory T cells and CTLA4 gene expression . Higher doses of this compound have demonstrated potent anti-tumor activity in various cancer models, with some studies indicating a dose-dependent increase in efficacy and potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of glycolysis in cancer cells. It downregulates the expression of glycolysis-related proteins and decreases glucose consumption, lactate production, and ATP generation . This compound also affects the reprogramming of energy metabolic pathways, contributing to its anti-tumor effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to upregulate the expression of CD22 on the surface of B-cell tumor cells, enhancing the efficacy of CAR-T therapy . This compound is also distributed in peripheral blood mononuclear cells, where it modulates histone acetylation and gene expression .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with histone deacetylases and other biomolecules. This compound modulates the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . It also affects the localization and function of various proteins involved in cellular processes, such as cell cycle regulation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chidamide involves the preparation of the key intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl) benzoic acid using the condensing agent HBTU instead of the unstable N,N’-carbonyldiimidazole . The optimized preparation process is straightforward and yields this compound with a purity of up to 99.76% .
Industrial Production Methods: Industrial production methods for this compound include the preparation of its crystal forms. Two crystal forms, this compound crystal form A and this compound crystal form B, have been identified and can be used for preparing drugs for treating diseases related to cell differentiation and proliferation . The preparation method for this compound crystal form B involves dissolving this compound crystal form A in dimethyl sulfoxide and stirring at room temperature .
Chemical Reactions Analysis
Types of Reactions: Chidamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as HBTU and dimethyl sulfoxide . The reaction conditions are typically mild, with room temperature being sufficient for the preparation of its crystal forms .
Major Products: The major product formed from these reactions is this compound itself, which is characterized by its high purity and specific crystal forms .
Scientific Research Applications
Chidamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a histone deacetylase inhibitor to study the epigenetic regulation of gene expression .
Biology: In biology, this compound is used to investigate the role of histone deacetylases in cell differentiation and proliferation .
Medicine: In medicine, this compound is being developed for the treatment of various cancers, including relapsed or refractory peripheral T-cell lymphoma and hormone receptor-positive, HER2-negative advanced breast cancer . It has also shown potential in increasing the sensitivity of refractory or relapsed acute myeloid leukemia cells to anthracyclines .
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and combination treatments .
Comparison with Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.
Panobinostat: A histone deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Chidamide’s unique selectivity and broad spectrum of antitumor activity make it a promising candidate for cancer therapy, either as a single agent or in combination with other treatments .
Biological Activity
Chidamide, also known as Epidaza, is an oral histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and research findings from diverse studies.
This compound exerts its effects through multiple mechanisms, primarily by inhibiting HDACs, which play a crucial role in epigenetic regulation and gene expression. The following key actions have been identified:
- Cell Cycle Arrest : this compound has been shown to induce G0/G1 phase arrest in various cancer cell lines. In a study involving follicular lymphoma (FL) cells, this compound treatment resulted in a significant accumulation of cells in the sub-G0/G1 phase, indicating its ability to inhibit cell proliferation effectively .
- Apoptosis Induction : The compound triggers apoptosis in cancer cells. This effect is associated with the modulation of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death .
- Immune Modulation : this compound enhances T-cell-mediated anti-tumor immune responses by downregulating immune checkpoint proteins such as PD-1 and TIM-3 on T cells while increasing levels of cytokines like IL-2 and IFN-γ. This suggests a dual role in both direct tumor inhibition and immune system activation .
- Combination Therapy Synergy : Research indicates that this compound can be effectively combined with other treatments, such as PD-L1 inhibitors, to enhance therapeutic efficacy. For instance, co-delivery with BMS-202 demonstrated improved immune responses and tumor inhibition in triple-negative breast cancer models .
Clinical Efficacy
This compound has been evaluated in various clinical settings, showcasing promising results:
- T-cell Acute Lymphoblastic Leukemia (T-ALL) : A preliminary study involving 27 pediatric patients treated with this compound alongside chemotherapy reported an overall survival rate of 94.1% and an event-free survival rate of 95.2% after a median follow-up of 37.8 months. These findings underline the compound's potential as a maintenance therapy post-chemotherapy or hematopoietic stem cell transplantation (HSCT) .
- Advanced Solid Tumors : In a phase II trial assessing this compound combined with toripalimab for advanced soft tissue sarcoma (STS), the treatment was well tolerated and showed promising efficacy, indicating its potential for broader application in solid tumors .
Table 1: Summary of Key Studies on this compound
Properties
IUPAC Name |
N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHICFWKXDFOW-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348099 | |
Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883690-47-8 | |
Record name | N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chidamide?
A1: this compound is a benzamide-class histone deacetylase inhibitor (HDACi) that selectively targets HDAC1, HDAC2, HDAC3, and HDAC10 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting these HDACs, this compound increases histone acetylation, which can alter gene expression and affect various cellular processes, including proliferation, differentiation, and apoptosis. [, , , , , , , , , , , , , , , ]
Q2: How does this compound impact specific signaling pathways in cancer cells?
A2: this compound has been shown to influence several crucial signaling pathways, including:
- JAK2/STAT3: this compound upregulates SOCS3 expression by promoting histone acetylation in its promoter region, leading to JAK2/STAT3 signaling inhibition. This downregulates downstream targets like Bcl-XL, Bcl-2, and Mcl-1, potentially contributing to its cytotoxic effects in Myelodysplastic Syndromes (MDS). []
- PI3K/AKT: this compound suppresses the PI3K/AKT pathway by decreasing phosphorylated PI3K and AKT levels. This contributes to its anti-proliferative effects in Chronic Myeloid Leukemia (CML) cells. []
- MAPK: this compound regulates the MAPK pathway to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in Burkitt Lymphoma (BL) cells. []
Q3: this compound demonstrates synergistic effects with other drugs. How does this synergy manifest?
A3: this compound exhibits synergistic antitumor activity when combined with various drugs, including:
- Rituximab: In Diffuse Large B-Cell Lymphoma (DLBCL), this compound counteracts Rituximab-induced CD20 downregulation by increasing CD20 expression, thereby enhancing Rituximab's efficacy. []
- Lenalidomide: In DLBCL, this compound overcomes lenalidomide resistance by targeting BCL6, a determinant of this compound sensitivity. Lenalidomide degrades BCL6, restoring sensitivity to this compound. []
- Oxaliplatin: In Colorectal Cancer (CRC), this compound enhances oxaliplatin-induced growth inhibition and apoptosis by inhibiting the RPS27A-MDM2-p53 axis. []
Q4: What is the molecular formula and weight of this compound?
A4: The provided research papers do not explicitly mention the molecular formula and weight of this compound. For detailed structural information, it's recommended to refer to the drug's official documentation or chemical databases.
Q5: Are there studies investigating the stability of this compound under various conditions?
A5: While the research papers highlight this compound's use in various formulations and clinical settings, detailed investigations on its stability under diverse conditions are not provided.
Q6: How does modifying the structure of this compound affect its activity?
A6: The provided papers do not delve into specific SAR studies involving structural modifications of this compound. This area remains open for further research.
Q7: What are the known pharmacokinetic properties of this compound?
A7: this compound exhibits a linear and dose-dependent pharmacokinetic profile. Notably, co-administration with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) does not significantly affect its plasma exposure. []
Q8: What safety regulations govern the use of this compound?
A8: The provided papers mainly focus on this compound's efficacy and safety in clinical trials and real-world settings. Specific information regarding SHE regulations and compliance is not discussed.
Q9: Which cancer cell lines have shown sensitivity to this compound in preclinical studies?
A9: this compound has demonstrated efficacy against various cancer cell lines in preclinical studies, including:
- Lymphoma: Jurkat (T-cell Acute Lymphoblastic Leukemia), HH and Hut78 (Cutaneous T-cell Lymphoma). [, , ]
- Lung Cancer: NCI-2170 and NCI-H226 (Lung Squamous Cell Carcinoma), A549 (Non-Small Cell Lung Cancer). [, , ]
- Multiple Myeloma: Specific cell lines not named in the abstracts. [, ]
- Other: SKM-1 (MDS), OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, and Su-DLH10 (DLBCL), HCT-116 and RKO (CRC), BxPC-3 and PANC-1 (Pancreatic Cancer). [, , , , ]
Q10: What are the primary mechanisms of resistance to this compound observed in preclinical studies?
A10: One identified mechanism of resistance to this compound involves HDAC1. In Non-Small Cell Lung Cancer cells, resistance to this compound was associated with inhibited HDAC1 degradation and increased HDAC activity. []
Q11: What are the common adverse events associated with this compound in clinical trials?
A11: The most common adverse events reported in clinical trials investigating this compound are primarily hematological, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.